molecular formula C15H15NO2 B8729348 Benzoic acid, 4-[(phenylamino)methyl]-, methyl ester CAS No. 39126-16-4

Benzoic acid, 4-[(phenylamino)methyl]-, methyl ester

Cat. No. B8729348
Key on ui cas rn: 39126-16-4
M. Wt: 241.28 g/mol
InChI Key: MOBCWOUSSISGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206128B2

Procedure details

A mixture of methyl 4-((phenylamino)methyl)benzoate (800 mg, 3.2 mmol), lithium hydroxide monohydrate (72 mg, 3 mmol), tetrahydrofuran (6 mL), methanol (2 mL) and water (2 mL) was stirred at 20° C. for 2 hours. The mixture was acidified to pH=1 with concentrated hydrochloric acid and then extracted with ethyl acetate (15 mL×3). The combined organic phase was separated, dried by sodium sulfate and then filtered. The filtrate was concentrated in vacuo to give 4-((phenylamino)methyl)benzoic acid (600 mg, 80%). The product was used for the next step directly without further purification. LRMS (M+H+) m/z: calcd 227.09. found 227.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[OH-].[Li+].O1CCCC1.Cl>O.CO>[C:1]1([NH:7][CH2:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NCC1=CC=C(C(=O)OC)C=C1
Name
lithium hydroxide monohydrate
Quantity
72 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.